(3-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (3-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule. This compound boasts several functionalities, including a fluorophenyl group, a piperazine ring, and a substituted pyrimidine, making it an interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. The process begins with the preparation of the starting materials, such as the 3-fluorophenyl moiety and the pyrimidine ring. These intermediates are then coupled through a series of nucleophilic substitution and condensation reactions. Key reaction conditions might include:
Nucleophilic substitution reactions.
Condensation reactions.
Use of reagents like sodium hydride, potassium carbonate, and organic solvents like dichloromethane and ethanol.
Industrial Production Methods
For industrial production, the synthesis may be optimized to improve yield and reduce costs. Techniques such as flow chemistry and catalysis can be employed. Furthermore, high-throughput screening methods may be used to refine reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: : The piperazine ring can be susceptible to oxidation, forming N-oxides.
Reduction: : Reduction of the fluorophenyl group may be challenging but possible under specific conditions.
Substitution: : Electrophilic aromatic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions
Reagents such as hydrogen peroxide, sodium borohydride, and sulfuric acid can be employed. Typical conditions might involve:
Reflux temperatures for substitution reactions.
Mild conditions for selective oxidation or reduction.
Major Products Formed
Oxidation may yield N-oxides, while substitution reactions might introduce various electrophiles onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology
It is used as a ligand in studies exploring protein-ligand interactions, aiding in drug discovery efforts.
Medicine
The compound's structure suggests it may have pharmacological properties, potentially as an inhibitor or activator in various biochemical pathways.
Industry
In the industrial sector, this compound could be involved in the manufacturing of specialty chemicals, contributing to material sciences.
Mechanism of Action
The biological effects of (3-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone depend on its interaction with molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting or activating them. This interaction can alter signaling pathways, impacting cellular processes. The fluorophenyl group and piperazine ring likely play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(3-Fluorophenyl)(4-(2-methyl-6-(m-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
(4-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
Highlighting Uniqueness
The unique substitution pattern on the pyrimidine ring and the presence of the fluorophenyl group distinguish this compound from its analogs. These substitutions can influence the compound's reactivity, solubility, and biological activity, making it particularly interesting for targeted research applications.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-16-6-8-20(9-7-16)30-22-15-21(25-17(2)26-22)27-10-12-28(13-11-27)23(29)18-4-3-5-19(24)14-18/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVUHDVWWBFBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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